

Application Notes and Protocols: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

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Compound of Interest

Compound Name: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs, belonging to the aminobenzonitrile and hydroxybenzoate classes, suggest potential utility as a scaffold in medicinal chemistry and drug discovery. The following sections detail a verified synthetic protocol and discuss potential therapeutic areas for exploration based on the activity of structurally related compounds.

Synthesis Protocol

A reliable method for the synthesis of **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** has been reported, proceeding via the reaction of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a strong base.

Experimental Protocol: Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

This protocol is adapted from established synthetic procedures.

Materials:

- Ethyl propionylacetate

- Sodium metal
- Absolute Ethanol
- Ethoxymethylene malononitrile
- 1.5N Hydrochloric acid (HCl)
- Water (H₂O)
- Petroleum ether
- Ethyl acetate

Procedure:

- Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, freshly prepare a solution of sodium ethoxide by carefully adding sodium metal (7.9 g, 0.35 mol) to absolute ethanol (1.3 L) at 0 °C with stirring.
- Reaction with Ethyl Propionylacetate: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Addition of Ethoxymethylene Malononitrile: To the above mixture, add ethoxymethylene malononitrile (21 g, 0.17 mol) at room temperature.
- Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 2 hours.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Neutralize the mixture to a pH of 7 using a 1.5N HCl solution.
 - Concentrate the mixture under reduced pressure to remove the solvent.
 - Dilute the resulting residue with 100 mL of water.

- Collect the precipitated solid product by filtration.
- Wash the solid with water.

• Purification:

- Dry the crude product under vacuum at 50 °C.
- Further purify the crude solid by washing with a solution of 5% ethyl acetate in petroleum ether.
- Dry the final product under vacuum to yield pure **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**.

Quantitative Data for Synthesis

Parameter	Value	Reference
Yield	59%	[1] [2]
Purity	Not explicitly stated, but purification steps are provided.	[1] [2]
Melting Point	140-142 °C	

Potential Applications in Drug Discovery

While direct biological data for **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** is not readily available, the chemical moieties present in its structure are found in various pharmacologically active molecules. This suggests that the title compound could serve as a valuable intermediate or a scaffold for the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Activity:

Derivatives of benzonitrile have been investigated for their antimicrobial and antifungal properties. For instance, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative

bacteria, as well as potent antifungal activity. This suggests that the aminobenzonitrile core of the title compound could be a starting point for the development of new anti-infective agents.

Cardiovascular Effects:

Some aminobenzonitrile derivatives have been reported to exhibit effects on the cardiovascular system. For example, para-aminobenzonitrile has been studied for its antihypertensive properties. The presence of the aminobenzonitrile structure in **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** indicates a potential avenue for investigation into cardiovascular drug discovery.

Enzyme Inhibition:

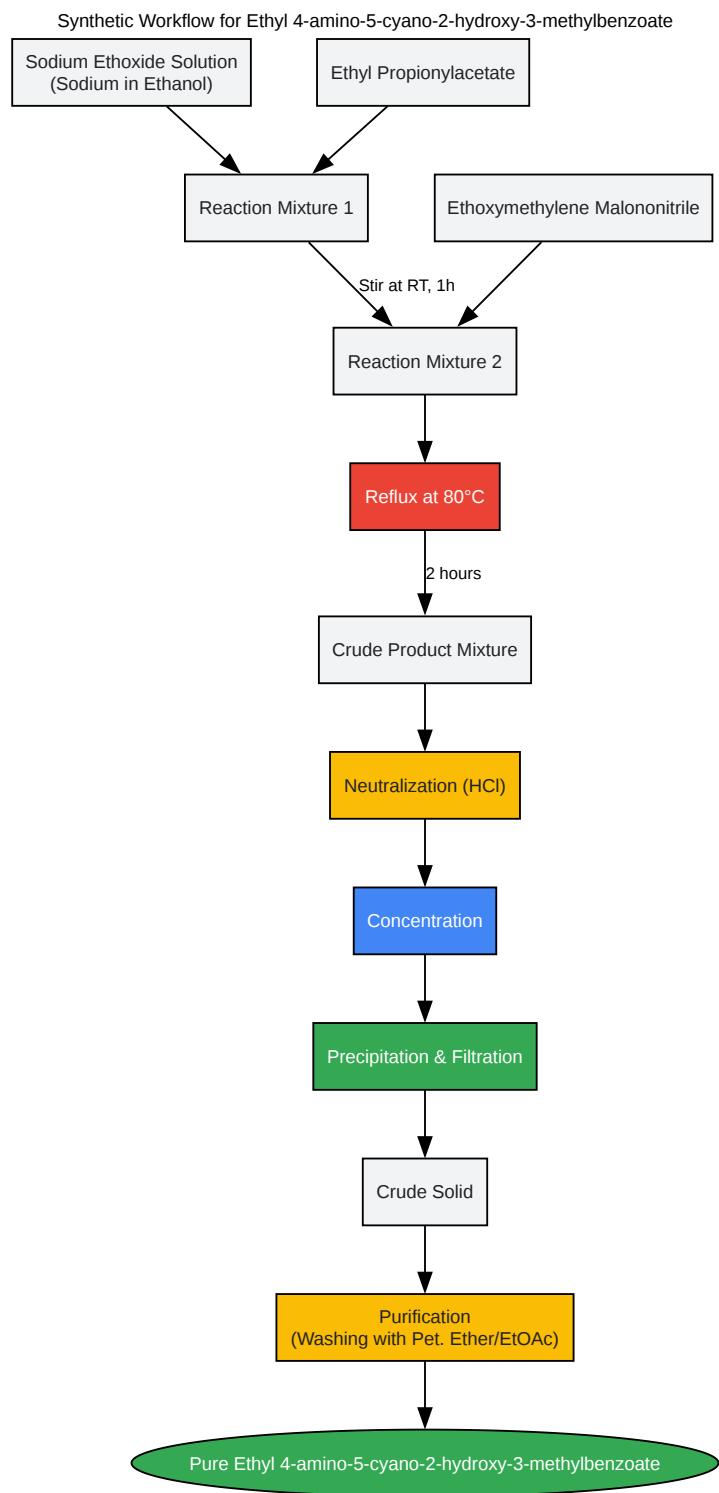
Substituted benzoates and related aromatic compounds are known to act as inhibitors of various enzymes. While no specific enzyme inhibition has been reported for the title compound, its structure could be modified to target specific enzymes implicated in disease. For example, some substituted benzimidazole derivatives, which can be synthesized from related starting materials, have shown potent thrombin inhibition activity.

Intermediate for Complex Molecules:

The scientific literature and patents indicate that structurally similar compounds, such as ethyl 2-amino-5-cyano-3-methylbenzoate, are utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. This highlights the role of the title compound as a building block in synthetic and medicinal chemistry.

Visualizations

Diagram of the Synthetic Workflow



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Caption: Synthetic workflow for **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**.

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References

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- 2. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]
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